molecular formula C25H30N2O4 B13045308 2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 2089650-39-3

2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No.: B13045308
CAS No.: 2089650-39-3
M. Wt: 422.5 g/mol
InChI Key: WOXKVNBFTAZYNI-UHFFFAOYSA-N
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Description

2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[44]nonane-2,9-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine derivatives and ethyl diazoacetate. The reaction conditions usually require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
  • Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate

Uniqueness

2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-O-benzyl 4-O-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-2-30-23(28)22-16-26(15-20-9-5-3-6-10-20)18-25(22)13-14-27(19-25)24(29)31-17-21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKVNBFTAZYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCN(C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115154
Record name 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 9-ethyl 2-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089650-39-3
Record name 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 9-ethyl 2-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089650-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 9-ethyl 2-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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